3-(3-Ethynylphenyl)propanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Ethynylphenyl)propanal is an organic compound with the molecular formula C11H10O It features a propanal group attached to a phenyl ring, which is further substituted with an ethynyl group at the meta position
Vorbereitungsmethoden
The synthesis of 3-(3-Ethynylphenyl)propanal can be achieved through several synthetic routes. One common method involves the Knoevenagel condensation of aldehydes with Meldrum’s acid, followed by olefin reduction, decarboxylation, carboxylic acid reduction, and alcohol oxidation . This multi-step process allows for the preparation of various 3-propanal derivatives, including this compound.
Analyse Chemischer Reaktionen
3-(3-Ethynylphenyl)propanal undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The ethynyl group can participate in various substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-(3-Ethynylphenyl)propanal has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-(3-Ethynylphenyl)propanal involves its interaction with various molecular targets and pathways. The aldehyde group can undergo nucleophilic addition reactions, while the ethynyl group can participate in cycloaddition reactions. These interactions can lead to the formation of various biologically active compounds.
Vergleich Mit ähnlichen Verbindungen
3-(3-Ethynylphenyl)propanal can be compared with other similar compounds, such as 3-phenylpropanal and 3-phenylpropionic acid While all these compounds contain a phenyl ring and a propanal or propionic acid group, the presence of the ethynyl group in this compound makes it unique
Similar Compounds
- 3-Phenylpropanal
- 3-Phenylpropionic acid
Eigenschaften
Molekularformel |
C11H10O |
---|---|
Molekulargewicht |
158.20 g/mol |
IUPAC-Name |
3-(3-ethynylphenyl)propanal |
InChI |
InChI=1S/C11H10O/c1-2-10-5-3-6-11(9-10)7-4-8-12/h1,3,5-6,8-9H,4,7H2 |
InChI-Schlüssel |
XTKJSZDFKCCODE-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=CC=CC(=C1)CCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.